molecular formula C12H21NO2S B15282406 Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B15282406
M. Wt: 243.37 g/mol
InChI Key: GJHCXQVVHRGCDN-UHFFFAOYSA-N
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Description

Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane scaffold with a tert-butyl carbamate group at the nitrogen atom (position 8) and a mercapto (-SH) substituent at position 2. This structure combines the rigidity of the bicyclic system with the reactivity of the thiol group, making it a valuable intermediate in medicinal chemistry for applications such as covalent inhibitor design or prodrug development.

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

tert-butyl 3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3

InChI Key

GJHCXQVVHRGCDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)S

Origin of Product

United States

Preparation Methods

Functional Group Interconversion at Position 3

Introducing the mercapto group requires careful planning. A two-step sequence involving thiolation of a hydroxyl intermediate has been proposed:

  • Oxidation to a ketone : The hydroxyl group at position 3 is oxidized to a ketone using Jones reagent or Dess-Martin periodinane.
  • Thiolation via Lawesson’s reagent : The ketone is converted to a thione, followed by reduction with Raney nickel to yield the mercapto group.

Alternatively, nucleophilic displacement of a leaving group (e.g., bromide or mesylate) with a thiol nucleophile (e.g., thiourea) offers a direct pathway. This method is analogous to the cyano substitution observed in tert-butyl 3-cyano analogues, where potassium cyanide displaces a bromide leaving group.

Protecting Group Strategies

The Boc group is indispensable for amine protection during synthesis. Patent US8664242B2 demonstrates its introduction via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane), which concurrently facilitates cyclization steps.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Synthesis
Solvent Tetrahydrofuran (THF) Enhances cyclization kinetics
Temperature 0–5°C (thiolation step) Minimizes disulfide formation
Catalysts Palladium on carbon (Pd/C) Facilitates hydrogenolysis

For instance, WO2007063071A1 reports improved yields (≥75%) when using THF over dimethylformamide (DMF) due to better solubility of intermediates. Additionally, maintaining low temperatures during thiolation steps prevents oxidation of the mercapto group to disulfides.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit distinct signals for the Boc group (δ 1.4 ppm, singlet) and the azabicyclic protons (δ 3.2–4.1 ppm, multiplet).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 245.37 [M+H]⁺, consistent with the molecular formula C₁₂H₂₁NO₂S.
  • X-ray Diffraction (XRD) : Crystalline derivatives, such as glycolate salts, provide unambiguous confirmation of stereochemistry, as illustrated in US8664242B2.

Comparative Analysis with Structural Analogues

Modifications at position 3 significantly alter physicochemical and biological properties:

Compound Functional Group Key Synthetic Difference
Tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate Cyano (-CN) Nucleophilic substitution with KCN
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxyl (-OH) Epoxide ring-opening with water
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Amino (-NH₂) Reductive amination

The mercapto derivative’s synthesis is uniquely challenged by sulfur’s reactivity, necessitating inert atmospheres and chelating agents to suppress oxidation.

Chemical Reactions Analysis

Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may lead to the formation of disulfides, while reduction can yield the corresponding alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its binding to receptors or enzymes that are part of the central nervous system. This interaction can modulate neurotransmitter release and uptake, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 8-azabicyclo[3.2.1]octane scaffold is highly versatile, with modifications at position 3 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate -OH C₁₂H₂₁NO₃ 227.30 Intermediate for kinase inhibitors; stereochemical flexibility (endo/exo isomers)
tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate -NH₂ C₁₂H₂₂N₂O₂ 226.32 Pan-Ras inhibitor development; tunable affinity for active/inactive protein conformations
tert-Butyl 3-phenoxy-8-azabicyclo[3.2.1]octane-8-carboxylate -OPh C₁₈H₂₅NO₃ 303.40 Non-opioid analgesic candidate; optimized via SAR studies
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate =O C₁₂H₁₉NO₃ 225.29 Precursor for heterocyclic functionalization (e.g., sulfur insertion)
Target compound : tert-Butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate -SH C₁₂H₂₁NO₂S 243.36 Hypothesized use in covalent drug design; thiol reactivity enables disulfide bonding or metal chelation N/A (inferred)

Key Structural Insights :

  • Hydroxy vs.
  • Amino vs. Mercapto: Amino derivatives exhibit basicity and hydrogen-bonding capacity, whereas the thiol group offers redox activity and metal-binding properties .
Physicochemical Properties
  • Solubility: Hydroxy and amino derivatives exhibit moderate aqueous solubility due to hydrogen-bonding capacity. The thiol group in the target compound may reduce solubility unless ionized (pKa ~10) .
  • Stability: Thiols are prone to oxidation (e.g., disulfide formation), necessitating inert storage conditions. In contrast, hydroxy and amino analogs are more stable under ambient conditions .

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